5-(hydroxymethyl)-2-phenyl-4H-pyrazol-3-one

描述

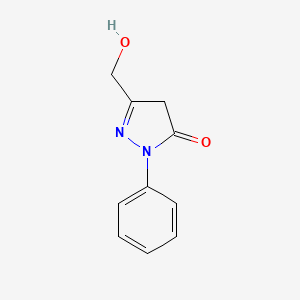

5-(Hydroxymethyl)-2-phenyl-4H-pyrazol-3-one is a pyrazolone derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 5-position and a phenyl group at the 2-position of the pyrazolone ring. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, often studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .

属性

分子式 |

C10H10N2O2 |

|---|---|

分子量 |

190.20 g/mol |

IUPAC 名称 |

5-(hydroxymethyl)-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C10H10N2O2/c13-7-8-6-10(14)12(11-8)9-4-2-1-3-5-9/h1-5,13H,6-7H2 |

InChI 键 |

QIMPUUHZJZDPCA-UHFFFAOYSA-N |

规范 SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)CO |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Prostaglandin D2 receptor 2 involves complex organic synthesis techniques. The receptor is typically produced through recombinant DNA technology, where the gene encoding the receptor is inserted into a suitable expression system, such as bacterial or mammalian cells. The cells are then cultured under specific conditions to express the receptor protein, which is subsequently purified using chromatographic techniques.

Industrial Production Methods

Industrial production of Prostaglandin D2 receptor 2 follows similar principles as laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the recombinant cells, and advanced purification methods, such as affinity chromatography, are employed to isolate the receptor protein in large quantities. The production process is optimized to ensure high yield and purity of the receptor.

化学反应分析

Types of Reactions

Prostaglandin D2 receptor 2 primarily undergoes binding interactions with its ligands, such as Prostaglandin D2. These interactions can trigger various downstream signaling pathways, leading to physiological responses. The receptor does not typically undergo traditional chemical reactions like oxidation or reduction.

Common Reagents and Conditions

The primary reagents involved in the study of Prostaglandin D2 receptor 2 are its ligands, such as Prostaglandin D2 and other synthetic agonists or antagonists. These studies are often conducted under physiological conditions, such as in cell culture or animal models, to observe the receptor’s behavior and response to different stimuli.

Major Products Formed

The major products formed from the interaction of Prostaglandin D2 receptor 2 with its ligands are various signaling molecules and secondary messengers, such as cyclic adenosine monophosphate (cAMP) and calcium ions. These molecules mediate the receptor’s effects on cellular functions.

科学研究应用

Prostaglandin D2 receptor 2 has significant applications in scientific research, particularly in the fields of immunology, pharmacology, and respiratory medicine. It is a key target for studying allergic reactions, asthma, and other inflammatory conditions. Researchers use this receptor to develop new therapeutic agents that can modulate its activity and alleviate symptoms of these diseases.

In addition to its role in inflammation, Prostaglandin D2 receptor 2 is also studied for its potential involvement in other physiological processes, such as sleep regulation and cardiovascular function. Its broad range of applications makes it a valuable target for drug discovery and development.

作用机制

Prostaglandin D2 receptor 2 exerts its effects by binding to its ligand, Prostaglandin D2, which is released by mast cells and other immune cells during inflammatory responses. Upon binding, the receptor activates G-protein-coupled signaling pathways, leading to the production of secondary messengers like cAMP and calcium ions. These messengers then trigger various cellular responses, such as chemotaxis, cytokine release, and smooth muscle contraction.

The receptor’s activation plays a crucial role in the recruitment of immune cells to sites of inflammation, making it a key player in allergic and inflammatory diseases. Understanding its mechanism of action helps researchers develop targeted therapies to modulate its activity and treat related conditions.

相似化合物的比较

Table 1: Comparative Analysis of Pyrazolone Derivatives

Key Research Findings

Substituent Effects on Bioactivity

- Hydroxymethyl Group : Compounds with -CH2OH (e.g., this compound) show enhanced antimicrobial activity compared to methyl or ethyl analogs, as polar groups improve interactions with microbial targets .

- Amino Group: 3-Amino-substituted derivatives (e.g., 3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one) exhibit cytotoxic effects against cancer cells, likely due to hydrogen bonding with DNA or enzymes .

- Ethoxy Group : 5-Ethoxy derivatives (e.g., 5-ethoxy-2-phenyl-4H-pyrazol-3-one) are explored as dihydroorotate dehydrogenase (DHODH) inhibitors, with alkoxy groups enhancing metabolic stability and membrane permeability .

Physicochemical Properties

- Solubility: Hydroxymethyl and amino derivatives are more water-soluble than methyl/ethyl analogs, critical for drug bioavailability .

生物活性

5-(Hydroxymethyl)-2-phenyl-4H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a pyrazolone ring structure, which is known for its versatility in medicinal chemistry. The synthesis typically involves the condensation of phenyl hydrazine with appropriate aldehydes or ketones under acidic or basic conditions, leading to various derivatives with enhanced biological activities .

Biological Activities

The biological activities of this compound have been explored in several studies, demonstrating its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Anticancer Activity

Numerous studies have indicated that pyrazolone derivatives exhibit promising anticancer properties. For instance, a study reported that compounds derived from pyrazolone showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of Pyrazolone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15 | Induction of apoptosis |

| HT-29 (Colon) | 12 | Inhibition of cell proliferation | |

| A549 (Lung) | 18 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies indicated that the compound exhibited a dose-dependent inhibition of COX-1 and COX-2 activity, making it a potential candidate for treating inflammatory diseases .

Table 2: COX Inhibition by Pyrazolone Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 70 | 85 |

| Aspirin | 80 | 75 |

Antimicrobial Activity

The antimicrobial properties of pyrazolone derivatives have been extensively studied. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism is thought to involve disruption of bacterial cell wall synthesis .

Table 3: Antimicrobial Efficacy of Pyrazolone Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

Several case studies further illustrate the biological activity of this compound:

- Case Study on Anticancer Activity : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound .

- Case Study on Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties in an animal model of arthritis. The administration of the compound resulted in reduced swelling and pain compared to control groups, highlighting its therapeutic potential .

常见问题

Q. What are the common synthetic routes for 5-(hydroxymethyl)-2-phenyl-4H-pyrazol-3-one, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via cyclocondensation reactions. A general method involves refluxing a mixture of hydrazine derivatives and β-ketoesters in ethanol for 2–4 hours, followed by recrystallization from dimethylformamide (DMF)-ethanol mixtures to improve purity . For regioselective synthesis, N-tosylhydrazones can be employed under palladium catalysis to control substituent positioning, with yields optimized by adjusting solvent polarity (e.g., DMF or THF) and reaction temperature (80–120°C) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for verifying the hydroxymethyl (-CHOH) and phenyl group positions. Aromatic protons typically resonate at δ 7.2–7.8 ppm, while the pyrazolone ring protons appear near δ 6.0–6.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (performed using SHELX or ORTEP-III) resolves bond angles and dihedral angles, confirming the planar pyrazolone ring and hydrogen-bonding interactions involving the hydroxymethyl group .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing substituents to the pyrazolone core?

Regioselective functionalization requires careful choice of catalysts and protecting groups. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) preferentially modify the phenyl group at the 2-position, while electrophilic substitutions target the 5-hydroxymethyl group. Steric hindrance and electronic effects can be mitigated using bulky ligands (e.g., triphenylphosphine) or directing groups (e.g., Boc-protected amines) .

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To address this:

- Use variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).

- Refine crystallographic data with SHELXL, which accounts for twinning and anisotropic displacement parameters .

- Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond lengths .

Q. What are the stability profiles of this compound under varying conditions, and how can optimal storage protocols be determined?

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, with the hydroxymethyl group prone to oxidation at elevated temperatures .

- Photostability : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) reveals degradation via radical pathways, mitigated by storing samples in amber glass under nitrogen .

- Hydrolytic Stability : pH-dependent degradation studies (e.g., in buffers from pH 1–13) indicate maximal stability at pH 5–7, with esterification of the hydroxymethyl group enhancing shelf life .

Methodological Notes

- Synthetic Optimization : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (mesh 230–400) .

- Crystallization : Slow evaporation from DMF/ethanol (1:1) yields diffraction-quality crystals .

- Data Validation : Cross-reference IR (C=O stretch ~1650 cm) and mass spectrometry (ESI-MS for molecular ion confirmation) with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。